molecular formula C17H12N4O B8461326 1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]-

1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]-

Cat. No. B8461326
M. Wt: 288.30 g/mol
InChI Key: CHMDPZJSQFVHKX-UHFFFAOYSA-N
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Patent
US07652137B2

Procedure details

A mixture of 40 prepared above (120 mg, approx. 0.24 mmol), MeOH (1.1 mL) and 10% aq. HCl (2.4 mL) were stirred at room temperature for 1 h then poured onto saturated aq. NaHCO3/ethyl acetate. The aqueous phase was extracted with more ethyl acetate and the combined organic extracts dried (MgSO4) and concentrated to give pure product 41 (40.8 mg, 44% over 3 steps from 26); 1H NMR (400 MHz, CDCl3) δ 6.40 (dd, J=3.4, 1.6 Hz, 1H), 6.76 (t, J=4.8 Hz, 1H), 7.21 (m, 2H), 7.32 (dt, J=7.8 Hz, 1.8 Hz, 1H), 7.39 (dt, J=7.8, 1.8 Hz, 1H), 7.46 (dd, J=7.5, 1.8 Hz, 1H), 8.04 (d, J=2.0 Hz, 1H), 8.30 (d, J=4.8 Hz, 2H), 8.37 (d, J=2.0 Hz, 1H), 10.26 (bs, NH).
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaHCO3 ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[N:6]1[C:10]2=[N:11][CH:12]=[C:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[O:21][C:22]3[N:27]=[CH:26][CH:25]=[CH:24][N:23]=3)[CH:14]=[C:9]2[CH:8]=[CH:7]1)(C)(C)C.Cl.C([O-])(O)=O.[Na+].C(OCC)(=O)C>CO>[N:27]1[CH:26]=[CH:25][CH:24]=[N:23][C:22]=1[O:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:13]1[CH:14]=[C:9]2[CH:8]=[CH:7][NH:6][C:10]2=[N:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)C2=C(C=CC=C2)OC2=NC=CC=N2)(C)C
Step Two
Name
NaHCO3 ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+].C(C)(=O)OCC
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with more ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(N=CC=C1)OC1=C(C=CC=C1)C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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